2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 33513-36-9
VCID: VC4098050
InChI: InChI=1S/C17H14O5/c1-20-14-6-3-10(7-17(14)21-2)15-9-13(19)12-5-4-11(18)8-16(12)22-15/h3-9,18H,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)OC
Molecular Formula: C17H14O5
Molecular Weight: 298.29 g/mol

2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

CAS No.: 33513-36-9

Cat. No.: VC4098050

Molecular Formula: C17H14O5

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one - 33513-36-9

Specification

CAS No. 33513-36-9
Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-7-hydroxychromen-4-one
Standard InChI InChI=1S/C17H14O5/c1-20-14-6-3-10(7-17(14)21-2)15-9-13(19)12-5-4-11(18)8-16(12)22-15/h3-9,18H,1-2H3
Standard InChI Key MEDOAKSPIIOKFU-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)OC

Introduction

Structural Features and Classification

Molecular Structure

The compound’s structure comprises:

  • Chromen-4-one core: A fused benzopyran ring system with a ketone group at position 4.

  • 3,4-Dimethoxyphenyl group: Attached at position 2, contributing electron-donating methoxy groups.

  • Hydroxyl group: Positioned at C7, enabling hydrogen bonding and redox activity .

ParameterValueSource
Molecular FormulaC₁₇H₁₄O₅
Molecular Weight298.29 g/mol
CAS Number33513-36-9
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)OC

Classification

This compound is classified as a flavone, a subclass of flavonoids, distinguished by its keto group at position 4 and a hydroxyl group at position 7. Its structural analogs include 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one and 2-(3,4-dihydroxyphenyl)-7-hydroxy-4H-chromen-4-one, which differ in substituent positions and functional groups .

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one typically involves oxidative cyclization of precursor chalcones or dihydrochalcones. Key methods include:

  • Palladium-Catalyzed Cyclization:

    • Starting Material: 2′-Hydroxydihydrochalcones with 3,4-dimethoxyphenyl substituents.

    • Catalyst: Pd(TFA)₂ (7.3 mg, 0.022 mmol) and 5-nitro-1,10-phenanthroline (10 mg, 0.044 mmol).

    • Conditions: Anhydrous DMSO, O₂ atmosphere, 100°C for 2–6 hours .

    • Yield: ~70–90% for analogous flavones .

  • Base-Mediated Cyclization:

    • Reagents: NaOH (30% aq.) and H₂O₂ (32% aq.).

    • Conditions: Methanol/THF (2:1), 0°C initial reaction, followed by room temperature stirring .

    • Yield: ~57% for related flavonols .

MethodReagents/ConditionsYieldKey Reference
Pd-Catalyzed CyclizationPd(TFA)₂, 5-nitro-1,10-phenanthroline, DMSO, O₂, 100°C70–90%
Base-Mediated CyclizationNaOH, H₂O₂, MeOH/THF, 0°C → RT~57%

Industrial Production

Industrial-scale synthesis may employ continuous flow reactors to optimize reaction times and yields. Purification typically involves chromatography (e.g., silica gel) or recrystallization from ethanol .

Chemical Properties and Reactivity

Reactivity

The compound participates in reactions typical of flavones:

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, H₂SO₄, acidic conditions7-Oxo-4H-chromen-4-one derivatives
ReductionNaBH₄, LiAlH₄Dihydrochromen-4-one analogs
SubstitutionNucleophiles (e.g., NH₃, SH⁻)Amino- or thio-substituted flavones

Crystal Structure Insights

In related compounds (e.g., 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one), the dimethoxyphenyl ring is twisted relative to the chromenone skeleton by ~5.2°, with methoxy groups deviating minimally from the benzene plane . Intramolecular O–H⋯O hydrogen bonds form S(5) motifs, stabilizing the conformation .

Biological Activities

Antioxidant Activity

The hydroxyl group at C7 enables radical scavenging, reducing oxidative stress. Comparative studies on trihydroxyflavones highlight the role of ortho-dihydroxy groups in enhancing antioxidant potency . Methoxy groups, while electron-donating, may reduce activity compared to hydroxyl groups .

Anti-Inflammatory Effects

Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) has been observed in analogous flavones, often mediated through TLR4/MAPK pathway inhibition. The 3,4-dimethoxyphenyl group may modulate these interactions.

Anticancer Properties

In vitro studies on flavones with similar structures show apoptosis induction via caspase activation and cell cycle arrest. For example:

  • MCF-7 (Breast Cancer): EC₅₀ values often range between 10–50 µM for trihydroxyflavones .

  • A549 (Lung Cancer): Moderate activity linked to mitochondrial pathway disruption .

Cancer Cell LineEC₅₀ RangeKey MechanismReference
MCF-710–50 µMCaspase activation
A54910–50 µMMitochondrial pathway disruption

Structure-Activity Relationship (SAR)

  • Methoxy Groups: Stabilize the electron-rich aromatic system, enhancing solubility but potentially reducing radical-scavenging efficiency compared to hydroxyl groups .

  • Hydroxyl Group (C7): Critical for hydrogen bonding and redox activity .

Applications and Future Directions

Challenges and Research Gaps

  • Bioavailability: Methoxy groups may hinder metabolic stability.

  • Target Specificity: Further studies are needed to elucidate molecular targets (e.g., kinases, transcription factors).

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